molecular formula C28H26FN3O5S B2681487 4-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-91-8

4-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide

Cat. No. B2681487
CAS RN: 688059-91-8
M. Wt: 535.59
InChI Key: KZGAIWVUVKRWMF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a quinazolinone, a dioxole, a sulfanyl group, and an amide. These functional groups suggest that this compound could have a variety of chemical and biological properties .

Scientific Research Applications

Synthetic Routes and Chemical Reactivity

Quinazoline derivatives are synthesized through various chemical reactions, demonstrating the versatility and potential for creating a wide range of compounds with potential biological activities. For instance, reactions of anthranilamide with isocyanates have been explored for the facile synthesis of oxazolo and oxazino quinazolinones, showcasing methods for constructing complex quinazoline frameworks (J. Chern et al., 1988). Similarly, the synthesis of triazolo-annelated quinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks highlights the chemical reactivity and potential modifications to the quinazoline core (R. Al-Salahi, 2010).

Biological Activities

Quinazoline derivatives have been evaluated for their potential biological activities, including antibacterial, anticancer, and antioxidant properties. For example, arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone showed significant activity against bacterial and fungal pathogens, highlighting the therapeutic potential of these compounds (Zhigang Zeng et al., 2016). Another study synthesized and tested 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives for their antioxidant and anticancer activities, revealing compounds with higher antioxidant activity than ascorbic acid and cytotoxic effects against cancer cell lines (I. Tumosienė et al., 2020).

Analytical Applications

Quinazoline derivatives have also found applications in analytical chemistry, such as the development of fluorogenic labeling reagents for the high-performance liquid chromatography (HPLC) determination of biologically important thiols, demonstrating the utility of quinazoline-based compounds in analytical methodologies (R. Gatti et al., 1990).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

4-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O5S/c1-35-20-10-8-18(9-11-20)15-30-26(33)7-4-12-32-27(34)21-13-24-25(37-17-36-24)14-23(21)31-28(32)38-16-19-5-2-3-6-22(19)29/h2-3,5-6,8-11,13-14H,4,7,12,15-17H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGAIWVUVKRWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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